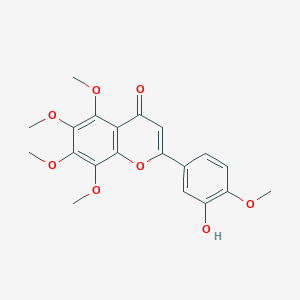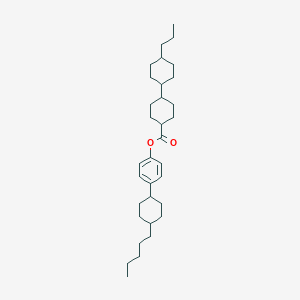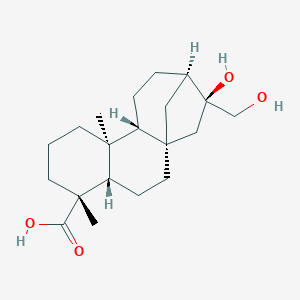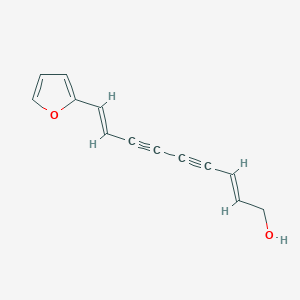
3'-Demethylnobiletin
概要
説明
3'-デメチルノビレチンは、柑橘類に含まれるポリメトキシフラボノイドであるノビレチンの誘導体です。 この化合物は、抗がん、抗炎症、および抗酸化特性を含む、さまざまな薬理学的効果で知られています 。 ノビレチンの主要な代謝物の1つであり、その潜在的な治療用途について研究されています .
準備方法
合成経路と反応条件
3'-デメチルノビレチンの合成は、通常、ノビレチンの脱メチル化を伴います。 これは、三臭化ホウ素 (BBr3) や塩化アルミニウム (AlCl3) などの試薬を使用して、制御された条件下でさまざまな化学反応によって達成できます 。反応条件は、副反応を防ぎ、収率を高くするために、通常、無水溶媒と低温を必要とします。
工業生産方法
3'-デメチルノビレチンの特定の工業生産方法は、広く文書化されていませんが、一般的なアプローチは、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成です。 このプロセスには、最終生成物を得るために、抽出、精製、および結晶化などの手順が含まれる場合があります .
化学反応の分析
反応の種類
3'-デメチルノビレチンは、次を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤によって促進できます。
還元: 還元反応は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム (KMnO4)。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム (NaBH4)。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究における用途
化学: 他の生物活性化合物の合成における前駆体として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について研究されています。
医学: 抗がん、抗炎症、および神経保護特性について調査されています。
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
作用機序
3'-デメチルノビレチンの作用機序は、さまざまな分子標的と経路の調節を伴います。 細胞増殖、アポトーシス、および血管新生に関与するSrc、FAK、およびSTAT3などのタンパク質の活性を調節することが示されています 。さらに、褐色脂肪細胞を活性化し、βアドレナリン受容体の刺激を通じて熱産生を誘導することができます。
類似化合物との比較
3'-デメチルノビレチンは、その特定の薬理学的プロファイルと分子構造により、他の類似化合物と比べてユニークです。類似の化合物には次のものがあります。
4'-デメチルノビレチン: ノビレチンの別の代謝物であり、類似したながらも異なる生物学的活性を持っています。
3',4'-ジデメチルノビレチン: 抗がん特性が強化された誘導体。
5-デメチルノビレチン: 抗炎症および抗がん効果で知られています。
これらの化合物は構造的な類似性を共有していますが、特定の生物学的活性と治療の可能性が異なります。
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYZBJXMSDKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150057 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112448-39-2 | |
| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Demethylnobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-DEMETHYLNOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 140 °C | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it challenging to differentiate between 3'-Demethylnobiletin and 4'-Demethylnobiletin using standard chromatographic techniques?
A2: Both this compound and 4'-Demethylnobiletin are mono-demethylated forms of nobiletin, differing only in the position of the hydroxyl group on the B-ring of the flavone structure. [] This structural similarity makes their separation challenging using conventional chromatographic methods like normal phase silica gel chromatography or C18 reverse-phase chromatography. []
Q2: What analytical technique proved successful in separating this compound and 4'-Demethylnobiletin?
A3: Supercritical fluid chromatography (SFC) using a chiral packed column successfully separated this compound and 4'-Demethylnobiletin. [] This technique exploits the subtle differences in the chiral properties of these isomers, allowing for their effective separation and identification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)






